molecular formula C20H18N4O5S B2439168 Ethyl 4-[[2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate CAS No. 851079-37-3

Ethyl 4-[[2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate

Cat. No. B2439168
M. Wt: 426.45
InChI Key: YQZFVLJWNMWRDU-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Characterization

  • Novel synthesis routes and characterizations of related compounds have been explored, including methods for incorporating dansyl derivatives into peptides and proteins, highlighting the reactivity towards histidine, tyrosine, and lysine residues, which could be pertinent for the study of similar complex molecules (Buchta & Fridkin, 1985).
  • Research on derivatives such as ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate showcases advanced methods for nitro-reductive cyclization, potentially relevant for modifying or synthesizing compounds with similar nitrophenyl and imidazole groups (Sathyanarayana & Poojary, 2021).

Electrochemical and Electrochromic Properties

  • The study of donor-acceptor type monomers, including ones with nitrophenyl groups, emphasizes their electrochemical activity and potential for electrochromic applications. These findings suggest avenues for employing similar compounds in electronic or photonic devices (Hu et al., 2013).

Antifungal and Antimicrobial Activities

  • Research into the antifungal efficacy of indole derivatives derived from ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates offers insight into the potential biological activities of structurally complex compounds, providing a foundation for exploring antimicrobial properties (Ergenç et al., 1990).

Inhibition of Growth and Toxin Release in Microorganisms

  • A study evaluating the effects of various benzene derivatives on Aspergillus growth and aflatoxin release indicates the significance of functional groups in modulating biological interactions, relevant for designing molecules to combat microbial growth or toxin production (Chipley & Uraih, 1980).

properties

IUPAC Name

ethyl 4-[[2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-2-29-19(26)14-3-5-15(6-4-14)22-18(25)13-30-20-21-11-12-23(20)16-7-9-17(10-8-16)24(27)28/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZFVLJWNMWRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate

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